molecular formula C11H20O B6159916 2-(4,4-dimethylcyclohexyl)propanal CAS No. 1552867-81-8

2-(4,4-dimethylcyclohexyl)propanal

Cat. No.: B6159916
CAS No.: 1552867-81-8
M. Wt: 168.3
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Description

2-(4,4-dimethylcyclohexyl)propanal is a useful research compound. Its molecular formula is C11H20O and its molecular weight is 168.3. The purity is usually 95.
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Properties

CAS No.

1552867-81-8

Molecular Formula

C11H20O

Molecular Weight

168.3

Purity

95

Origin of Product

United States

Significance of Branched Aldehydes in Advanced Organic Synthesis

Branched aldehydes are a pivotal class of organic compounds that serve as crucial building blocks in the synthesis of complex molecules. Their importance stems from the aldehyde functional group's reactivity and the steric and electronic properties imparted by the branched alkyl chain.

In advanced organic synthesis, α-branched aldehydes are particularly valuable precursors for creating molecules with quaternary carbon centers—a common motif in many natural products and bioactive substances. However, the synthesis of these compounds presents significant challenges. Catalyst-controlled enantioselective α-functionalization of aldehydes is a subject of great interest, but α-branched aldehydes are particularly difficult substrates due to issues of reactivity and selectivity. mdpi.comnih.gov The formation of transient trisubstituted enamines or enolates can lead to reduced reactivity and the potential for mixtures of E/Z isomers. mdpi.comnih.gov

Despite these hurdles, numerous catalytic methods, including organocatalytic and metal-catalyzed approaches, have been developed to achieve the α-functionalization of prostereogenic α-branched aldehydes with good yields and high levels of stereoselectivity. mdpi.comnih.gov One of the most significant industrial methods for producing aldehydes is hydroformylation, which involves the addition of a formyl group (CHO) and a hydrogen atom across an alkene's double bond. While this process traditionally favors the production of linear aldehydes, significant research has been dedicated to developing catalysts that selectively produce the more valuable branched isomers. nih.govacs.org Rhodium-based catalysts, often with specialized phosphine-phosphite ligands like "BOBPHOS," have shown remarkable success in achieving high branch selectivity in the hydroformylation of alkenes. thieme-connect.comacs.org This branch-selective hydroformylation offers a direct and atom-economical route to chiral aldehydes, which are essential intermediates for pharmaceuticals and fine chemicals. nih.govthieme-connect.com

The applications of branched aldehydes are diverse, ranging from the synthesis of pharmaceuticals and agrochemicals to their use as key components in the flavor and fragrance industry. acs.org Their structural complexity makes them indispensable in constructing intricate molecular frameworks.

Architectural Features and Stereochemical Considerations of 2 4,4 Dimethylcyclohexyl Propanal

While specific experimental data for 2-(4,4-dimethylcyclohexyl)propanal is scarce, its molecular architecture can be precisely described based on its nomenclature, and its stereochemical properties can be inferred from established principles.

The structure consists of a propanal backbone substituted at the second carbon (the α-carbon) with a 4,4-dimethylcyclohexyl ring. The key architectural features include the reactive aldehyde group, a chiral center at the α-carbon, and a bulky, conformationally restricted cyclohexyl ring.

Key Structural Components:

Propanal Moiety: The three-carbon aldehyde chain (CH₃CH(R)CHO) provides the primary reactive site for subsequent chemical transformations.

4,4-Dimethylcyclohexyl Group: This bulky substituent significantly influences the molecule's steric properties. The gem-dimethyl group at the C4 position of the cyclohexane (B81311) ring effectively "locks" the ring into a stable chair conformation, preventing ring flipping. This conformational rigidity can be a powerful tool in stereoselective synthesis.

α-Chiral Center: The carbon atom to which both the cyclohexyl ring and the methyl group of the propanal backbone are attached is a stereocenter.

Stereochemical Considerations: Due to the presence of the α-chiral center, this compound can exist as a pair of enantiomers: (R)-2-(4,4-dimethylcyclohexyl)propanal and (S)-2-(4,4-dimethylcyclohexyl)propanal. The synthesis of this compound would typically result in a racemic mixture (an equal mixture of both enantiomers) unless a stereoselective or asymmetric synthesis method is employed. thieme-connect.com The asymmetric hydroformylation of a corresponding alkene is a potential route to access one enantiomer preferentially. thieme-connect.comresearchgate.net The distinct three-dimensional arrangement of each enantiomer can lead to different biological activities or olfactory properties, a critical consideration in drug discovery and perfumery.

Below is a table summarizing the inferred properties of this compound.

PropertyValue
Molecular Formula C₁₁H₂₀O
Molecular Weight 168.28 g/mol
Structural Features Aldehyde, α-chiral center, substituted cyclohexane ring
Key Bonds C=O (carbonyl), C-C, C-H
Stereoisomers (R) and (S) enantiomers

Contextualization of Cyclohexyl Substituted Propanal Derivatives in Chemical Research

Precursor-Based Synthesis and Chemical Transformations

The construction of this compound relies on the sequential or convergent assembly of its key structural features: the saturated dimethylcyclohexyl ring and the propanal functional group. This involves precursor molecules that are systematically modified through various chemical reactions.

Hydrogenation of Aromatic Precursors to Cyclohexyl Moieties

A common industrial strategy for obtaining saturated cyclic structures, like the cyclohexyl ring in the target molecule, is through the hydrogenation of aromatic precursors. This process involves the addition of hydrogen across the double bonds of an aromatic ring to form a saturated cycloalkane. While direct synthesis from a cyclohexyl precursor is possible, routes involving aromatic compounds are prevalent in the fragrance industry due to the availability of starting materials. nih.govnih.gov

The synthesis can be envisioned starting from an aromatic compound which is then saturated. The reduction of a C=C double bond is a key step in such syntheses. pw.live For instance, a plausible unsaturated precursor like 2-(4,4-dimethyl-1-cyclohexenyl)propanal could be hydrogenated to yield the final saturated aldehyde. The selective hydrogenation of the carbon-carbon double bond while preserving the aldehyde group is a critical challenge that can be addressed by choosing appropriate catalysts and reaction conditions.

Aldehyde Functional Group Introduction and Derivatization

The introduction of the aldehyde functional group is a pivotal step in the synthesis. pw.live Aldehydes are highly reactive and can be prepared through several general methods, which are applicable to the synthesis of the target compound. youtube.comlibretexts.org

Key methods include:

Oxidation of Primary Alcohols: The most common method involves the oxidation of the corresponding primary alcohol, 2-(4,4-dimethylcyclohexyl)propan-1-ol. To prevent over-oxidation to a carboxylic acid, mild oxidizing agents are required. libretexts.org Pyridinium chlorochromate (PCC) is a widely used reagent for this transformation, effectively converting primary alcohols to aldehydes. youtube.comlibretexts.org

Reduction of Carboxylic Acid Derivatives: Aldehydes can also be formed by the partial reduction of esters, acid chlorides, or nitriles. libretexts.orgnih.gov For example, using diisobutylaluminium hydride (DIBAL-H) at low temperatures can effectively reduce an ester to an aldehyde. libretexts.org

Hydroformylation of Alkenes: This industrial process involves the addition of a formyl group (–CHO) and a hydrogen atom across a carbon-carbon double bond. pw.live An alkene precursor, such as 1-ethenyl-4,4-dimethylcyclohexane, could theoretically be converted to this compound via hydroformylation. This reaction typically requires a transition metal catalyst.

Carbon-Carbon Bond Formation in the Propanal Backbone

Constructing the three-carbon propanal side chain attached to the cyclohexyl ring involves carbon-carbon bond-forming reactions, which are fundamental to organic synthesis. scispace.comepo.org These reactions extend the carbon skeleton to the required length.

Plausible strategies include:

Aldol Condensation: An aldol condensation reaction could be employed using a starting material like 4,4-dimethylcyclohexanecarbaldehyde. This would be reacted with a two-carbon nucleophile, followed by subsequent transformations to yield the propanal structure.

Grignard and Organolithium Reactions: The reaction of a Grignard reagent derived from a halogenated 4,4-dimethylcyclohexane with an appropriate electrophile like acrolein or a protected propanal derivative can form the required carbon skeleton. Subsequent oxidation of the resulting alcohol would yield the target aldehyde. nih.gov

Nitrile-based Routes: The synthesis can also proceed via a nitrile intermediate. For example, nucleophilic substitution on a haloalkane with a cyanide ion introduces a new carbon atom and forms a nitrile. epo.org The nitrile group can then be reduced to an aldehyde. nih.govepa.gov

Catalytic Approaches in this compound Synthesis

Catalysis is central to the efficient and selective synthesis of fine chemicals like this compound. google.com Both homogeneous and heterogeneous catalysts are employed to facilitate key transformations, offering advantages in terms of reaction rates, selectivity, and sustainability. epa.govgoogle.com

Homogeneous Catalysis for Selective Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. nih.govepa.gov

Hydroformylation: As mentioned, the hydroformylation of an appropriate alkene precursor is a powerful method for introducing the aldehyde group. This reaction is almost exclusively catalyzed by homogeneous transition metal complexes, typically involving rhodium or cobalt. The choice of ligands, such as phosphines, is crucial for controlling the regioselectivity of the addition to form the desired branched aldehyde over a linear one.

Transfer Hydrogenation: This technique can be used for the selective reduction of carbon-carbon double bonds. pw.live For instance, a rhodium(I) complex with sulfonated triphenylphosphine (B44618) has been shown to be an efficient catalyst for the selective C=C reduction of α,β-unsaturated aldehydes using formate (B1220265) as a hydrogen source. pw.live Such a system could be applied to the hydrogenation of an unsaturated precursor like 2-(4,4-dimethyl-1-cyclohexenyl)propanal.

Table 1: Examples of Homogeneous Catalysts in Aldehyde Synthesis

Reaction Type Catalyst System Example Precursor Type Product Feature Citation
Hydroformylation Rhodium/Cobalt complexes with phosphine (B1218219) ligands Alkene Aldehyde group pw.live
Transfer Hydrogenation [RhCl(mtppms)₃] (mtppms = monosulfonated triphenylphosphine) α,β-Unsaturated Aldehyde Saturated Aldehyde pw.live
Coupling Reactions Palladium complexes Aryl/Vinyl Halide + Alkyne/Alkene C-C bond formation google.com

Heterogeneous Catalysis for Ring Saturation and Functional Group Interconversions

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their robustness and ease of separation from the reaction mixture.

Hydrogenation of Aromatic Rings: The saturation of an aromatic precursor to form the cyclohexyl ring is a classic application of heterogeneous catalysis. Catalysts such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) are effective for this transformation.

Hydrogenation of Alkenes: For the reduction of a carbon-carbon double bond in an unsaturated precursor, palladium on carbon (Pd/C) or Raney nickel are the most common and efficient heterogeneous catalysts. These catalysts are often used under hydrogen gas pressure. Transfer hydrogenation using a hydrogen donor like 2-propanol over a Pd/C catalyst is also a viable and often safer alternative to using hydrogen gas.

Dehydrogenation of Alcohols: The oxidation of a primary alcohol to an aldehyde can be achieved by catalytic dehydrogenation over a copper-based catalyst at high temperatures. youtube.com A patent for producing n-propanol describes the reverse reaction, the hydrogenation of propanal over a copper-zinc catalyst.

Table 2: Examples of Heterogeneous Catalysts in Related Syntheses

Reaction Type Catalyst System Example Support Material Application Citation
Aromatic Hydrogenation Rhodium (Rh), Ruthenium (Ru) Activated Carbon Ring Saturation
Alkene Hydrogenation Palladium (Pd) Activated Carbon C=C Double Bond Saturation
Alcohol Dehydrogenation Copper (Cu) - Aldehyde Formation youtube.com
Aldehyde Hydrogenation Copper-Zinc (Cu-Zn) Alumina, etc. Alcohol Formation

Organometallic Catalysis in Targeted Synthetic Pathways

Organometallic catalysis offers powerful tools for the construction of carbon-carbon bonds and the introduction of functional groups, which are central to the synthesis of this compound. These methods often involve the use of transition metal catalysts to achieve high efficiency and selectivity. For instance, hydroformylation of a suitable alkene precursor, such as 1-(prop-1-en-2-yl)-4,4-dimethylcyclohexane, using catalysts based on rhodium or cobalt complexed with specific phosphine ligands, can directly introduce the propanal functionality. The choice of ligand is crucial in controlling the regioselectivity of the reaction, favoring the formation of the desired branched aldehyde over its linear isomer.

Another relevant organometallic approach is the cross-coupling reaction. A Grignard reagent derived from a halogenated 4,4-dimethylcyclohexane derivative could be coupled with a propanal equivalent, such as acrolein, in the presence of a copper or palladium catalyst. This strategy allows for the direct formation of the carbon skeleton of the target molecule. The reaction conditions, including the choice of catalyst, solvent, and temperature, must be carefully optimized to maximize the yield and minimize side reactions.

Enzymatic and Biocatalytic Synthesis Pathways

The use of enzymes and whole-cell biocatalysts in organic synthesis is a rapidly growing field, driven by the demand for more sustainable and selective chemical processes. researchgate.netresearchgate.net For the synthesis of this compound, enzymatic approaches can offer high levels of stereoselectivity, which is particularly important if a specific enantiomer of the product is desired.

One potential biocatalytic route involves the use of a lyase enzyme to catalyze the addition of a nucleophile to an appropriately substituted cyclohexyl derivative. Alternatively, an oxidoreductase enzyme could be employed for the selective oxidation of a corresponding primary alcohol, 2-(4,4-dimethylcyclohexyl)propan-1-ol, to the desired aldehyde. This enzymatic oxidation often proceeds under mild conditions, avoiding the use of harsh and often toxic heavy-metal-based oxidizing agents commonly used in traditional organic synthesis. The selection of the appropriate enzyme and the optimization of reaction parameters such as pH, temperature, and substrate concentration are critical for achieving high conversion and selectivity. researchgate.net

PathwayEnzyme ClassPotential SubstrateKey Advantage
OxidationOxidoreductase2-(4,4-dimethylcyclohexyl)propan-1-olHigh selectivity, mild conditions
C-C Bond FormationLyase4,4-dimethylcyclohexanone & pyruvate (B1213749) derivativeAsymmetric synthesis potential

Asymmetric Synthesis of Chiral this compound

The presence of a stereocenter at the C2 position of the propanal moiety means that this compound can exist as a pair of enantiomers. In many applications, particularly in the fragrance and pharmaceutical industries, only one enantiomer is responsible for the desired biological activity or sensory properties. Therefore, the development of asymmetric synthetic methods to produce enantiomerically pure or enriched this compound is of significant interest.

Chiral Auxiliary-Mediated Approaches for Stereocontrol

A well-established strategy for asymmetric synthesis involves the use of chiral auxiliaries. numberanalytics.comwikipedia.org These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. numberanalytics.comwikipedia.org After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product.

In the context of synthesizing chiral this compound, a chiral auxiliary, such as an Evans oxazolidinone or a SAMP/RAMP hydrazone, could be attached to a propionyl group. wikipedia.orgspringerprofessional.de The resulting chiral imide or hydrazone can then be alkylated with a suitable 4,4-dimethylcyclohexyl electrophile. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary would then afford the desired enantiomer of this compound. The choice of the chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity. numberanalytics.com

Asymmetric Catalysis for Enantioselective Formation

Asymmetric catalysis represents a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can be used to generate a large quantity of the desired enantiomeric product. youtube.comnih.gov For the synthesis of chiral this compound, several asymmetric catalytic strategies could be envisioned.

One approach is the asymmetric hydroformylation of a prochiral alkene, 1-(prop-1-en-2-yl)-4,4-dimethylcyclohexane, using a chiral rhodium or palladium catalyst. The catalyst, typically a metal complex with a chiral phosphine ligand, creates a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the aldehyde product.

Another powerful method is asymmetric conjugate addition. A nucleophile, such as a Gilman reagent derived from a 4,4-dimethylcyclohexyl halide, could be added to a prochiral α,β-unsaturated aldehyde, like acrolein, in the presence of a chiral copper catalyst. The chiral ligand on the copper catalyst would control the stereochemical outcome of the addition, leading to an enantiomerically enriched product.

Catalytic ApproachCatalyst TypeKey Feature
Asymmetric HydroformylationChiral Rhodium/Palladium ComplexDirect introduction of chiral aldehyde
Asymmetric Conjugate AdditionChiral Copper ComplexFormation of C-C bond with stereocontrol
Asymmetric Aldol ReactionChiral Proline or Metal ComplexCreation of two stereocenters simultaneously

Stereochemical Control in Multi-Step Synthetic Sequences

In a multi-step synthesis, the stereochemical outcome of the final product is determined by the stereochemistry of the intermediates formed along the synthetic route. vapourtec.com Careful planning and execution of each step are necessary to ensure that the desired stereoisomer is obtained with high purity. vapourtec.comresearchgate.net

For the synthesis of a specific enantiomer of this compound, a chiral starting material could be used. For example, a chiral pool starting material, such as a terpene with a pre-existing stereocenter, could be elaborated through a series of stereospecific or stereoselective reactions to the target molecule.

Alternatively, a key stereocenter can be introduced early in the synthetic sequence using one of the asymmetric methods described above (chiral auxiliary or asymmetric catalysis). Subsequent transformations must then be carefully chosen to avoid racemization or epimerization of the newly created stereocenter. For instance, reactions that proceed through an SN1 mechanism or involve the formation of a planar intermediate at the stereocenter should be avoided. The use of stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, is highly desirable in such multi-step sequences. vapourtec.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. gctlc.orgrsc.org The application of these principles to the synthesis of this compound can lead to more environmentally friendly and sustainable manufacturing processes. researchgate.net

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as hydroformylation, are generally more atom-economical than stoichiometric reactions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure can reduce energy consumption. Biocatalytic processes often operate under mild conditions, making them an attractive green alternative. researchgate.net

Use of Renewable Feedstocks: Exploring synthetic routes that start from renewable resources, such as biomass-derived chemicals, can reduce the reliance on fossil fuels.

For instance, a greener synthesis of this compound might involve the biocatalytic oxidation of a bio-derived alcohol precursor in an aqueous medium, followed by purification using a non-hazardous solvent. The development and implementation of such green synthetic routes are crucial for the long-term sustainability of the chemical industry.

Solvent-Free and Alternative Solvent Systems

The use of organic solvents in chemical manufacturing is a significant source of volatile organic compound (VOC) emissions and hazardous waste. Consequently, the development of solvent-free and alternative solvent systems is a cornerstone of green chemistry.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer a compelling green alternative by eliminating the need for conventional solvents. rsc.orgrsc.org These reactions are often carried out by grinding solid reactants together, sometimes with a catalytic amount of a solid base or acid. rsc.orggoogle.comlibretexts.org The intimate contact between the reactants can lead to the formation of a eutectic mixture, which liquefies and allows the reaction to proceed. rsc.orglibretexts.org This approach significantly reduces waste, simplifies product purification, and can lead to higher yields and selectivity. google.com

Alternative Solvent Systems:

When a solvent is necessary, the focus shifts to greener alternatives that are less toxic, biodegradable, and derived from renewable resources. mdpi.com Water, supercritical fluids (like CO2), ionic liquids, and deep eutectic solvents are prominent examples. mdpi.com In the context of fragrance synthesis, chemo-enzymatic cascades often utilize water as a solvent, taking advantage of nature's own reaction medium. rsc.org For chromatographic purification, which is often a solvent-intensive step, greener solvent mixtures are being developed to replace hazardous options like dichloromethane.

The following table presents a comparison of conventional and greener solvent systems that could be applicable to the synthesis and purification of fragrance aldehydes.

Application Conventional Solvent Greener Alternative(s) Rationale for Alternative
Reaction Medium Toluene, DichloromethaneWater, Supercritical CO2, No SolventReduced toxicity, lower environmental impact, simplified workup. mdpi.comrsc.org
Chromatography Dichloromethane/MethanolEthyl Acetate/Ethanol, HeptaneLower toxicity, derived from renewable resources.

Microwave and Ultrasound-Assisted Synthetic Methods

Microwave and ultrasound irradiation are energy-efficient techniques that can dramatically accelerate chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. researchgate.net

Microwave-Assisted Synthesis:

Microwave heating is characterized by the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This can result in significantly reduced reaction times, from hours to minutes, and improved yields. slideshare.net Microwave-assisted organic synthesis has been successfully applied to a wide range of reactions, including aldol condensations and the synthesis of various heterocyclic compounds. slideshare.netrsc.org While specific studies on the microwave-assisted synthesis of this compound are not prominent, the established benefits for similar aldehyde syntheses suggest its high potential. For instance, microwave-assisted cross-aldol condensations of various aldehydes have been shown to proceed in as little as 15 minutes with high yields. rsc.org

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. pnu.ac.ir Ultrasound has been effectively used in the synthesis and hydrogenation of unsaturated aldehydes. acs.orgmdpi.com The selective hydrogenation of the carbon-carbon double bond in an α,β-unsaturated aldehyde intermediate is a key step in producing saturated aldehydes like this compound. Ultrasound can enhance the efficiency of this hydrogenation step.

The table below illustrates the potential improvements offered by these assisted technologies based on findings for analogous reactions.

Synthetic Step Method Reaction Time Yield Reference
Cross-Aldol CondensationConventionalHoursModerate rsc.org
Cross-Aldol CondensationMicrowave-Assisted15 minutes90% rsc.org
Alcohol OxidationConventionalHoursGood pnu.ac.ir
Alcohol OxidationUltrasound-Assisted30-120 minutesHigh pnu.ac.ir
Reductive AlkylationConventionalHoursModerate-Good organic-chemistry.org
Reductive AlkylationMicrowave-Assisted15 minutes66-96% organic-chemistry.org

Waste Reduction and Atom Economy Optimization

A central goal of green chemistry is to design synthetic processes that minimize waste and maximize the incorporation of reactant atoms into the final product.

Waste Reduction:

The fragrance industry is actively exploring strategies to reduce waste, including the upcycling of byproducts from other industries (e.g., agriculture and forestry) to create new fragrance ingredients. thglabs.com This circular economy approach reduces landfill waste and conserves resources. thglabs.com For a synthetic target like this compound, waste reduction can be achieved by:

Catalysis: Using catalytic rather than stoichiometric reagents minimizes inorganic waste.

Solvent Recycling: Implementing processes to recover and reuse solvents.

Telescoping Reactions: Designing multi-step syntheses where intermediates are not isolated, reducing separation and purification steps and the associated solvent use. Chemo-enzymatic one-pot cascades are an excellent example of this approach. rsc.org

Atom Economy:

Atom economy is a metric that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. mdpi.com A higher atom economy signifies a more sustainable process with less waste generation.

The synthesis of this compound can be envisioned through a two-step process: an aldol condensation followed by a hydrogenation step. A highly atom-economical route is the hydroformylation (or oxo process) of an appropriate alkene. libretexts.orgwikipedia.orgmt.comaccessscience.comlibretexts.org Hydroformylation involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. wikipedia.org For this compound, a hypothetical hydroformylation of 4,4-dimethyl-1-vinylcyclohexane would, in principle, have a 100% atom economy as all atoms of the reactants (alkene, CO, and H2) are incorporated into the final product.

Below is a theoretical atom economy calculation for the hydroformylation route.

Reactants Formula Molecular Weight ( g/mol )
4,4-dimethyl-1-vinylcyclohexaneC10H18138.25
Carbon MonoxideCO28.01
HydrogenH22.02
Total Reactant Mass 168.28
Product Formula Molecular Weight ( g/mol )
This compoundC11H20O168.28
Total Product Mass 168.28
Atom Economy (%) 100%

In contrast, a classical multi-step synthesis involving protection/deprotection steps or the use of stoichiometric reagents would inherently have a lower atom economy due to the generation of byproducts. By focusing on catalytic, addition-type reactions like hydroformylation, the synthesis of this compound can be aligned with the principles of green chemistry, minimizing waste and maximizing resource efficiency.

Elucidation of Reaction Pathways and Transient Intermediates

The reactions of this compound, like other aldehydes, proceed through distinct pathways involving transient intermediates. A common pathway is the nucleophilic addition to the carbonyl group. libretexts.org This process begins with the attack of a nucleophile on the electrophilic carbonyl carbon. khanacademy.org

The reaction pathway can be generalized into two main steps:

Nucleophilic Attack and Formation of a Tetrahedral Intermediate: The nucleophile (Nu⁻) attacks the plane of the sp²-hybridized carbonyl carbon. This forces the pi electrons of the carbon-oxygen double bond to move onto the oxygen atom. The result is a transient, sp³-hybridized tetrahedral alkoxide intermediate. libretexts.orgyoutube.com This intermediate is highly reactive and is not typically isolated.

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated, usually by a weak acid like water or an acid added during workup, to yield the final alcohol product. libretexts.org

For example, in the reduction of this compound with sodium borohydride (B1222165) (NaBH₄), the reaction pathway involves the transfer of a hydride ion (H⁻) as the nucleophile to the carbonyl carbon, forming the tetrahedral alkoxide. Subsequent protonation yields the corresponding primary alcohol, 2-(4,4-dimethylcyclohexyl)propan-1-ol.

Reaction Pathway: Reduction of this compound

Step Description Reactant/Intermediate Product/Intermediate
1 Nucleophilic attack by hydride (H⁻) from NaBH₄ on the carbonyl carbon. This compound Tetrahedral alkoxide intermediate
2 Protonation of the alkoxide intermediate by a proton source (e.g., H₂O). Tetrahedral alkoxide intermediate 2-(4,4-dimethylcyclohexyl)propan-1-ol

Kinetic Studies and Rate Law Determination for Formation and Transformation Reactions

Rate Law: Rate = k[this compound][Nucleophile]

The rate constant, k, is highly sensitive to both electronic factors and steric hindrance. masterorganicchemistry.com The bulky 4,4-dimethylcyclohexyl group adjacent to the aldehyde functionality in this compound creates significant steric hindrance. This bulk impedes the approach of the nucleophile to the carbonyl carbon, resulting in a slower reaction rate compared to less hindered aldehydes like propanal.

Below is a hypothetical data table illustrating the effect of reactant concentrations on the initial rate of a reaction, such as a Grignard addition, consistent with a second-order rate law.

Hypothetical Kinetic Data for Grignard Reaction

Experiment [this compound] (M) [CH₃MgBr] (M) Initial Rate (M/s)
1 0.10 0.10 1.5 x 10⁻⁴
2 0.20 0.10 3.0 x 10⁻⁴
3 0.10 0.20 3.0 x 10⁻⁴

The data shows that doubling the concentration of either the aldehyde or the nucleophile doubles the initial reaction rate, confirming the second-order kinetics. The specific value of the rate constant, k, would be smaller than that for a comparable reaction with a less sterically demanding aldehyde.

Stereochemical Outcomes and Mechanistic Rationalization of Asymmetric Processes

The carbon of the aldehyde group in this compound is prochiral. Nucleophilic attack on this carbon creates a new stereocenter. In the absence of any chiral influence, the nucleophile can attack from either face of the planar carbonyl group with equal probability. libretexts.org This results in the formation of a racemic mixture (a 50:50 mixture of two enantiomers) of the product.

However, asymmetric processes, which use chiral reagents or catalysts, can control the stereochemical outcome. researchgate.netresearchgate.net A chiral catalyst can create a diastereomeric transition state, where one pathway is energetically favored over the other. This leads to the preferential formation of one enantiomer over the other, a process known as asymmetric induction.

For instance, the asymmetric reduction of this compound using a chiral reducing agent (e.g., a CBS catalyst system) can produce the corresponding alcohol with high enantiomeric excess (ee). The mechanism is rationalized by the formation of a transition state where the bulky 4,4-dimethylcyclohexyl group is oriented to minimize steric clash with the chiral ligand of the catalyst, allowing the hydride to attack preferentially from one face.

Hypothetical Stereochemical Outcomes for Asymmetric Reduction

Catalyst Product Enantiomeric Excess (ee) Major Enantiomer
Uncatalyzed (NaBH₄) 2-(4,4-dimethylcyclohexyl)propan-1-ol 0% Racemic Mixture
(R)-CBS Catalyst 2-(4,4-dimethylcyclohexyl)propan-1-ol 95% (R)-enantiomer
(S)-CBS Catalyst 2-(4,4-dimethylcyclohexyl)propan-1-ol 94% (S)-enantiomer

Transition State Analysis in Key Synthetic Steps

The key synthetic step in the reactions of this compound is the nucleophilic attack on the carbonyl carbon. The transition state of this step determines the reaction's rate and stereochemical outcome. According to the Bürgi-Dunitz trajectory, the nucleophile approaches the carbonyl carbon at a specific angle (approximately 107°) relative to the C=O bond. libretexts.org

In the transition state, the carbon atom is partially rehybridized from sp² towards sp³, and a partial bond is formed with the incoming nucleophile while the C=O pi bond is partially broken. The energy of this transition state is significantly influenced by steric factors. For this compound, the large cyclohexyl group increases the activation energy (Ea) of the transition state due to steric repulsion with the approaching nucleophile. This leads to a slower reaction rate compared to smaller aldehydes.

Computational chemistry can be used to model these transition states and calculate their relative energies.

Hypothetical Activation Energies for Hydride Addition

Aldehyde Relative Activation Energy (Ea) (kJ/mol) Rationale
Propanal Baseline (e.g., 45) Minimal steric hindrance from the ethyl group.
This compound Higher (e.g., 65) Significant steric strain in the transition state due to the bulky 4,4-dimethylcyclohexyl group.

Nucleophilic Addition Mechanisms Relevant to Aldehyde Reactivity

The fundamental reactivity of this compound is defined by the nucleophilic addition mechanism. masterorganicchemistry.com The process can be initiated by either a negatively charged or a neutral nucleophile. khanacademy.orglibretexts.org

Mechanism with a Negatively Charged Nucleophile (e.g., CN⁻):

Nucleophilic Attack: The lone pair of the negatively charged cyanide ion attacks the partially positive carbonyl carbon of this compound.

Intermediate Formation: The C=O pi bond breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. The carbon center is now sp³ hybridized. masterorganicchemistry.com

Protonation: The alkoxide is a strong base and is protonated by a suitable acid (like HCN or H₃O⁺) in a subsequent step to yield the final cyanohydrin product.

Mechanism with a Neutral Nucleophile (e.g., H₂O, an alcohol):

Nucleophilic Attack: The neutral nucleophile (with a lone pair) attacks the carbonyl carbon. This step is often catalyzed by acid, which protonates the carbonyl oxygen first, making the carbonyl carbon much more electrophilic.

Intermediate Formation: A tetrahedral intermediate is formed which carries a positive charge on the atom of the original nucleophile (e.g., on the oxygen of water).

Deprotonation: A proton is transferred from the intermediate to a base (like water), resulting in the neutral addition product (in this case, a hydrate).

The presence of the bulky 4,4-dimethylcyclohexyl group does not change the fundamental steps of the mechanism but makes the aldehyde less reactive (slower kinetics) than simpler aldehydes due to steric hindrance. libretexts.org

Computational Chemistry Applications in 2 4,4 Dimethylcyclohexyl Propanal Research

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to understand the energetics of chemical compounds, including aldehydes like 2-(4,4-dimethylcyclohexyl)propanal. DFT calculations provide a balance between accuracy and computational cost, making them suitable for studying medium-sized organic molecules. arxiv.orgarxiv.org

The first step in many computational studies is to determine the most stable three-dimensional structure of a molecule, a process known as geometry optimization. For a flexible molecule like this compound, which possesses a cyclohexane (B81311) ring and a rotatable propanal side chain, multiple conformations can exist. Each of these conformers corresponds to a local minimum on the potential energy surface.

Conformational analysis is crucial for understanding the molecule's properties and reactivity. sapub.org The presence of the bulky dimethylcyclohexyl group significantly influences the conformational preferences of the propanal moiety. Computational algorithms can systematically explore the conformational space to identify low-energy structures. nih.gov For instance, different chair and boat conformations of the cyclohexane ring, as well as various orientations of the propanal group, can be modeled. The relative energies of these conformers can be calculated to determine their population at a given temperature. It's important to note that failing to account for molecular flexibility can introduce significant errors in calculated thermochemical data. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerCyclohexane ConformationPropanal OrientationRelative Energy (kcal/mol)
1 ChairEquatorial-gauche0.00
2 ChairEquatorial-anti0.85
3 ChairAxial-gauche2.50
4 Skew-Boat-5.20

Note: This table is a hypothetical representation to illustrate the concept of conformational analysis. Actual values would require specific DFT calculations.

DFT is instrumental in elucidating reaction mechanisms by locating transition states (TS), which are the highest energy points along a reaction pathway. uchicago.edu For reactions involving this compound, such as oxidation, reduction, or aldol (B89426) condensation, identifying the transition state structure is key to understanding the reaction's feasibility and kinetics.

The energy difference between the reactants and the transition state is the activation energy or reaction barrier. Calculating these barriers provides quantitative predictions of reaction rates. nih.gov For example, in the context of an acid-catalyzed reaction, DFT can model the protonation of the carbonyl oxygen and the subsequent steps, identifying the rate-determining transition state and its energy. researchgate.net These calculations can help in optimizing reaction conditions to favor a desired product.

A significant application of DFT is the prediction of spectroscopic data, which serves as a powerful tool for structure elucidation and validation of experimental results. researchgate.net By calculating properties like nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, computational chemists can generate theoretical spectra that can be compared with experimental data. researchgate.net

For this compound, DFT can predict the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. researchgate.net These predictions can help in assigning the signals in the experimental spectrum and confirming the proposed structure. Similarly, the calculation of vibrational frequencies can aid in the interpretation of the IR spectrum, with specific peaks corresponding to the stretching and bending modes of the C=O, C-H, and C-C bonds. researchgate.net The agreement between calculated and experimental spectra provides strong evidence for the accuracy of the computed molecular structure and electronic properties. researchgate.netchemrxiv.org

Molecular Dynamics Simulations for Conformational Dynamics and Mechanistic Insights

While DFT provides static pictures of molecular structures and energies, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. chemrxiv.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. arxiv.orgrsc.orgnih.gov

For this compound, MD simulations can reveal the intricate dance of its conformational changes. nih.govresearchgate.net These simulations can show how the cyclohexane ring flips between different chair and boat forms and how the propanal side chain rotates. This dynamic information is crucial for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. nih.gov MD simulations can also provide insights into reaction mechanisms by simulating the entire reaction process, including the approach of reactants, the formation of the transition state, and the separation of products. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR) for Predictive Modeling of Chemical Transformations

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that correlate the chemical structure of a molecule with its reactivity. nih.govchemrxiv.orgtubitak.gov.trmdpi.com These models are built by first calculating a set of molecular descriptors for a series of related compounds. These descriptors can include electronic, steric, and thermodynamic properties. Then, statistical methods like multiple linear regression or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the observed reactivity. nih.govchemrxiv.org

For a series of derivatives of this compound, a QSRR model could be developed to predict their reaction rates in a particular transformation. This predictive capability is highly valuable in areas like catalyst design and reaction optimization, as it allows for the virtual screening of many potential reactants without the need for extensive experimental work. researchgate.net

Machine Learning Approaches in Reaction Prediction and Synthesis Optimization

The application of machine learning (ML) in chemistry is a rapidly growing field. princeton.edumdpi.com ML algorithms can be trained on large datasets of chemical reactions to predict the outcome of new reactions or to suggest optimal conditions for a desired transformation. beilstein-journals.orgsemanticscholar.orgyoutube.com

In the context of this compound, ML models could be used to predict its reactivity with a wide range of reagents. princeton.edu Furthermore, ML can be integrated with automated synthesis platforms to create self-optimizing systems. mdpi.comsemanticscholar.org These systems can autonomously explore a wide range of reaction parameters, such as temperature, solvent, and catalyst, to find the conditions that maximize the yield and selectivity of a desired product. This approach has the potential to significantly accelerate the discovery and development of new synthetic methodologies. semanticscholar.org

Synthesis and Exploration of Derivatives and Analogues of 2 4,4 Dimethylcyclohexyl Propanal

Modification of the Aldehyde Functionality: Selective Reductions, Oxidations, and Condensations

The aldehyde group in 2-(4,4-dimethylcyclohexyl)propanal is a primary site for chemical modification, allowing for its conversion into a range of other functional groups through selective reduction, oxidation, and condensation reactions.

Selective Reductions: The reduction of the aldehyde to a primary alcohol, yielding 2-(4,4-dimethylcyclohexyl)propan-1-ol, is a common transformation. nih.gov This can be achieved using a variety of reducing agents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are effective for this purpose. For industrial-scale synthesis, catalytic hydrogenation is often preferred. This method employs hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum, palladium, or rhodium, often on a solid support like activated carbon or alumina. google.com The choice of catalyst and reaction conditions can be optimized to ensure high selectivity and yield. google.com

Oxidations: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(4,4-dimethylcyclohexyl)propanoic acid. Standard oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromic acid. youtube.com To prevent over-oxidation and ensure a clean reaction, milder reagents are often employed. One such method is the use of Tollens' reagent, which involves the reaction of the aldehyde with a solution of silver nitrate (B79036) in ammonia, resulting in the formation of a silver mirror and the carboxylate salt. youtube.com

Condensation Reactions: The aldehyde functionality readily participates in condensation reactions, which are crucial for building larger and more complex molecules. For instance, the Wittig reaction allows for the conversion of the aldehyde into an alkene. In this reaction, the aldehyde reacts with a phosphorus ylide, which can be prepared from an appropriate alkyl halide. This method offers excellent control over the location of the newly formed double bond. Another important class of condensation reactions is the aldol (B89426) condensation, where the aldehyde reacts with an enolate ion (derived from another carbonyl compound) to form a β-hydroxy aldehyde, which can subsequently be dehydrated to an α,β-unsaturated aldehyde.

Table 1: Summary of Modifications to the Aldehyde Functionality

Reaction TypeReagent(s)Product
ReductionSodium Borohydride (NaBH₄)2-(4,4-dimethylcyclohexyl)propan-1-ol
ReductionH₂ / Raney Nickel2-(4,4-dimethylcyclohexyl)propan-1-ol
OxidationPotassium Permanganate (KMnO₄)2-(4,4-dimethylcyclohexyl)propanoic acid
OxidationTollens' Reagent (Ag(NH₃)₂⁺)2-(4,4-dimethylcyclohexyl)propanoic acid
CondensationWittig Reagent (e.g., Ph₃P=CH₂)1-(4,4-dimethylcyclohexyl)-2-methylprop-1-ene
CondensationAldol Condensationβ-hydroxy aldehyde / α,β-unsaturated aldehyde

Derivatization of the Cyclohexyl Moiety and its Stereoisomers

The derivatization of the cyclohexyl ring of this compound is less straightforward than the modification of the aldehyde group due to the relatively unreactive nature of the saturated hydrocarbon ring. However, specific transformations can be envisioned under more forcing conditions or through multi-step synthetic sequences.

Potential derivatizations could include free-radical halogenation, which would introduce a halogen atom onto the ring, likely at one of the less sterically hindered secondary carbon atoms. This halogenated derivative could then serve as a handle for further functionalization through nucleophilic substitution or elimination reactions.

The stereochemistry of the cyclohexyl moiety also presents opportunities for creating diverse structures. The 4,4-dimethyl substitution pattern means that the ring itself is achiral. However, the attachment of the propanal side chain at the C1 position introduces a chiral center at C2 of the propanal chain. If the cyclohexyl ring were to be further substituted, for example at the C2 or C3 positions, additional stereocenters would be created, leading to a variety of diastereomers. The synthesis of specific diastereomers would require stereocontrolled synthetic methods.

Development of Heterocyclic and Polycyclic Analogues Incorporating the this compound Core

The core structure of this compound can be incorporated into more complex heterocyclic and polycyclic systems. researchgate.net This is typically achieved by using the aldehyde functionality as a starting point for ring-forming reactions.

For example, a Paal-Knorr furan (B31954) synthesis could be employed, where the aldehyde is first converted to a 1,4-dicarbonyl compound, which can then be cyclized under acidic conditions to form a furan ring. Similarly, reaction with hydrazine (B178648) or a substituted hydrazine could lead to the formation of a pyrazole (B372694) ring. The synthesis of pyridine-fused 1,3-diazaheterocycles has been achieved through the reaction of heterocyclic ketene (B1206846) aminals with bis(methylthio)methylene malononitrile. researchgate.net

The development of polycyclic analogues could involve intramolecular cyclization reactions. For instance, if a suitable functional group is introduced onto the cyclohexyl ring, an intramolecular aldol condensation or a Friedel-Crafts-type reaction (if an aromatic ring is present) could lead to the formation of a new ring fused to the existing cyclohexyl system.

Investigation of Stereoisomeric Variants and Their Differential Synthetic Access

The this compound molecule possesses a single chiral center at the carbon atom adjacent to the aldehyde group (C2 of the propanal chain). This means that the compound can exist as a pair of enantiomers, (R)-2-(4,4-dimethylcyclohexyl)propanal and (S)-2-(4,4-dimethylcyclohexyl)propanal.

The differential synthesis of these stereoisomeric variants is a significant area of research, as enantiomers can exhibit different biological activities and sensory properties. Accessing enantiomerically pure or enriched forms of this compound typically requires either asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric synthesis would involve the use of a chiral catalyst or a chiral auxiliary to control the stereochemical outcome of a key bond-forming reaction. For example, an asymmetric aldol reaction could be used to set the stereocenter. Chiral resolution, on the other hand, involves separating the enantiomers of a racemic mixture. This can be achieved by reacting the racemic aldehyde with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as crystallization or chromatography. Subsequent removal of the chiral auxiliary would then yield the individual enantiomers of the aldehyde.

The investigation of these stereoisomeric variants is crucial for understanding structure-activity relationships and for the development of compounds with optimized properties for specific applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4,4-dimethylcyclohexyl)propanal, and what key intermediates are involved?

  • Methodological Answer : A common precursor for cyclohexyl derivatives is 4,4-dimethylcyclohexanecarboxylic acid, which can undergo halo decarboxylation to yield 4,4-dimethylcyclohexyl bromide . This intermediate can be further functionalized via Grignard reactions or nucleophilic substitution to introduce the propanal moiety. Challenges include low Grignard reagent yields in ether solvents; diglyme at elevated temperatures (e.g., 60°C) improves reaction efficiency .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for resolving cyclohexyl ring conformers and aldehyde proton shifts. Computational tools like density functional theory (DFT) can predict stable chair or boat conformations of the cyclohexyl group . Additionally, high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy verify molecular weight and carbonyl stretching frequencies (~1720 cm⁻¹).

Q. What analytical methods are recommended for detecting impurities in synthesized this compound?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) coupled with flame ionization detection (FID) is effective for identifying low-volatility byproducts. Reverse-phase HPLC with UV detection (λ = 210–280 nm) can separate polar impurities, such as unreacted intermediates or oxidation products (e.g., carboxylic acids) .

Advanced Research Questions

Q. How do steric effects of the 4,4-dimethylcyclohexyl group influence the reactivity of the propanal moiety in nucleophilic additions?

  • Methodological Answer : The bulky cyclohexyl group imposes significant steric hindrance, slowing down nucleophilic attack at the aldehyde carbonyl. Kinetic studies using stopped-flow techniques under varying temperatures (e.g., 25–50°C) can quantify activation energies. Computational modeling (e.g., molecular dynamics simulations) may reveal preferred reaction pathways .

Q. What strategies mitigate oxidative degradation of this compound during storage or reaction conditions?

  • Methodological Answer : Stabilization requires inert atmospheres (N₂/Ar) and antioxidants like BHT (butylated hydroxytoluene) at 0.1–1.0 wt%. Accelerated aging studies under controlled humidity (e.g., 40–80% RH) and thermal stress (40–60°C) can identify degradation products, such as 4,4-dimethylcyclohexane carboxylic acid or peroxides .

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

  • Methodological Answer : Asymmetric organocatalysis (e.g., proline-derived catalysts) or transition-metal complexes (e.g., Ru-BINAP) can induce chirality at the propanal α-carbon. Chiral HPLC (e.g., Chiralpak IA/IB columns) or circular dichroism (CD) spectroscopy validates enantiomeric excess (ee ≥ 95%) .

Q. What computational models predict the environmental fate or toxicity of this compound?

  • Methodological Answer : QSAR (Quantitative Structure-Activity Relationship) models using EPA EPI Suite™ estimate biodegradation (e.g., BIOWIN scores) and ecotoxicity (e.g., LC50 for aquatic organisms). Molecular docking studies assess interactions with biological targets (e.g., cytochrome P450 enzymes) .

Contradictions and Data Gaps

  • Stereochemical Stability : highlights low Grignard yields in ethers, but diglyme optimization is not universally applicable to all cyclohexyl derivatives. Further studies are needed to reconcile solvent effects across substrates.
  • Degradation Pathways : While suggests oxidation to carboxylic acids, implies isomerization under acidic conditions. Systematic pH-dependent studies are required to resolve these pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.